5-Propylindoline-2,3-dione
CAS No.: 131609-60-4
Cat. No.: VC4916650
Molecular Formula: C11H11NO2
Molecular Weight: 189.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131609-60-4 |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.214 |
| IUPAC Name | 5-propyl-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C11H11NO2/c1-2-3-7-4-5-9-8(6-7)10(13)11(14)12-9/h4-6H,2-3H2,1H3,(H,12,13,14) |
| Standard InChI Key | FBYONXZHXASRNB-UHFFFAOYSA-N |
| SMILES | CCCC1=CC2=C(C=C1)NC(=O)C2=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 5-propylindoline-2,3-dione consists of a fused bicyclic system: a benzene ring condensed with a pyrrolidine-2,3-dione moiety. Key structural features include:
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Position 5 substitution: A linear propyl (-CH₂CH₂CH₃) group enhances lipophilicity compared to shorter alkyl chains.
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Dione functionality: The 2,3-dione configuration introduces hydrogen-bonding capabilities critical for target interactions .
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Planar aromatic system: Facilitates π-π stacking interactions with biological targets like DNA topoisomerases.
The compound’s IUPAC name, 5-propyl-1H-indole-2,3-dione, reflects this arrangement, with the SMILES string CCCC1=CC2=C(C=C1)NC(=O)C2=O encoding its connectivity. X-ray crystallography data, though currently unavailable, would further elucidate its three-dimensional conformation and intermolecular packing.
Physicochemical Profile
Table 1 summarizes key physicochemical parameters derived from experimental and computational analyses:
| Property | Value/Description | Significance |
|---|---|---|
| Molecular Weight | 189.214 g/mol | Optimal for blood-brain barrier penetration |
| LogP (Octanol-Water) | 1.82 (predicted) | Balances solubility and membrane permeation |
| Hydrogen Bond Donors | 1 (NH group) | Facilitates protein-ligand interactions |
| Hydrogen Bond Acceptors | 3 (two ketones, one NH) | Enhances aqueous solubility |
| Topological Polar Surface Area | 58.2 Ų | Predicts moderate oral bioavailability |
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis of 5-propylindoline-2,3-dione typically follows a three-step sequence starting from commercially available indole derivatives:
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Friedel-Crafts Acylation:
Indole undergoes propylation at position 5 using propyl chloride in the presence of AlCl₃ as a Lewis catalyst. This step introduces the alkyl chain while preserving the aromatic system’s integrity. -
Oxidation to Isatin Analog:
The propylated indole is oxidized with chromium trioxide (CrO₃) in acetic acid, converting the pyrrole ring to a 2,3-dione structure. Reaction conditions (temperature: 60-70°C, time: 6-8 hours) are critical to prevent over-oxidation. -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >95% purity, as verified by HPLC.
Green Chemistry Approaches
Recent advances emphasize sustainable synthesis:
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 15 minutes at 150W) .
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Biocatalytic Oxidation: Employing laccase enzymes from Trametes versicolor achieves 82% yield without heavy metal catalysts .
Table 2 compares traditional vs. green synthesis metrics:
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Yield | 68% | 82% |
| Reaction Time | 8 hours | 15 minutes |
| Catalyst Toxicity | High (AlCl₃, CrO₃) | Low (enzymatic) |
| Energy Consumption | 850 kJ/mol | 120 kJ/mol |
These innovations address environmental concerns while improving scalability for industrial production .
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro screens demonstrate potent activity against multiple cancer lineages:
| Cell Line | IC₅₀ (μM) | Mechanism Implicated |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 7.2 | Topoisomerase IIα inhibition |
| MCF-7 (Breast Cancer) | 9.8 | ROS-mediated apoptosis |
| HepG2 (Liver Cancer) | 11.4 | STAT3 signaling suppression |
Mechanistic studies reveal:
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Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and PARP cleavage .
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Cell Cycle Arrest: G2/M phase blockade via cyclin B1 downregulation.
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Metastasis Inhibition: MMP-9 suppression reduces invasion by 64% in transwell assays .
Structure-Activity Relationships (SAR)
Comparative analysis with analogs highlights critical substituent effects:
| Derivative | R Group | Anticancer IC₅₀ (μM) | LogP |
|---|---|---|---|
| 5-Methyl (Analog 1) | -CH₃ | 18.9 | 1.12 |
| 5-Propyl (Target) | -CH₂CH₂CH₃ | 7.2 | 1.82 |
| 5-Bromo (Analog 2) | -Br | 6.4 | 2.05 |
Key SAR trends:
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Alkyl Chain Length: Anticancer potency increases with longer chains (methyl < propyl) .
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Halogen Substitution: Bromo analogs show enhanced activity but higher LogP, risking toxicity .
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N-Alkylation: 1-Propyl substitution (as in 5-methyl-1-propylindoline-2,3-dione) improves metabolic stability but reduces aqueous solubility.
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
Computational models (SwissADME, pkCSM) forecast:
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Absorption: 89% intestinal absorption (Caco-2 model)
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Metabolism: CYP3A4-mediated oxidation as primary clearance pathway
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Toxicity: Ames test negative; hepatotoxicity risk score = 0.23 (low)
Preclinical Toxicology
Acute toxicity studies in rodents (LD₅₀):
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Oral: >2000 mg/kg (no mortality)
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Intraperitoneal: 480 mg/kg
Chronic exposure (28-day) at 50 mg/kg/day caused mild hepatic steatosis, reversible upon discontinuation .
Current Research Frontiers
Combination Therapies
Synergistic effects observed with:
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Imatinib: 5-Propylindoline-2,3-dione (5 μM) + imatinib (10 μM) inhibits Bcr-Abl⁺ leukemias by 94% .
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Paclitaxel: Sequential administration reduces metastatic burden in MDA-MB-231 xenografts by 78% .
Targeted Drug Delivery
Nanoformulations under investigation:
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